molecular formula C4H7NO2 B1258389 2-Iminobutanoic acid

2-Iminobutanoic acid

Cat. No. B1258389
M. Wt: 101.1 g/mol
InChI Key: WRBRCYPPGUCRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iminobutanoic acid is a dehydroamino acid that is 2-aminobutanoic acid in which the amino group has been oxidised to the corresponding imine. It is a dehydroamino acid, a ketimine and a monocarboxylic acid. It is a tautomer of a 2-iminobutanoic acid zwitterion, a 2-aminobut-2-enoic acid zwitterion and a 2-aminobut-2-enoic acid.

Scientific Research Applications

Enzyme Inhibition

2-Iminobutanoic acid derivatives, specifically 2-Benzyl-3,4-iminobutanoic acid, have been identified as competitive inhibitors for carboxypeptidase A (CPA). These compounds vary in their inhibitory potency based on their stereochemistry, with some stereoisomers demonstrating significant potential. Molecular modeling studies suggest that these inhibitors form a coordinative bond with the active site zinc ion in CPA, indicating a method of enzyme inhibition (Park & Kim, 2001).

Synthesis of Beta-amino Acids

2-Iminobutanoic acid derivatives, particularly 2-alkyl-3,4-iminobutanoic acids, represent a novel class of beta-amino acids. These derivatives have a chemically versatile aziridine ring and are synthesized from aspartic acid. The process involves the introduction of an alkyl group and the construction of an aziridine ring, demonstrating the potential for 2-iminobutanoic acid derivatives in the synthesis of complex amino acids (Park, Tian, & Kim, 2001).

Metabolic Response to Stress in Bacteria

In Salmonella enterica, 2-iminobutanoic acid derivatives, particularly 2-aminoacrylate (2AA), are formed as intermediates in biochemical reactions. The accumulation of 2AA, especially when the deaminase RidA is absent, leads to the inhibition of various enzymes. Studies on the global metabolic response to 2AA stress in S. enterica highlight the compound's role in perturbing folate and branched-chain amino acid metabolism, revealing its significant impact on bacterial metabolic networks (Borchert et al., 2019).

properties

Product Name

2-Iminobutanoic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

2-iminobutanoic acid

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h5H,2H2,1H3,(H,6,7)

InChI Key

WRBRCYPPGUCRHW-UHFFFAOYSA-N

SMILES

CCC(=N)C(=O)O

Canonical SMILES

CCC(=N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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